molecular formula C11H18N2O2 B12453445 N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide

N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide

Cat. No.: B12453445
M. Wt: 210.27 g/mol
InChI Key: TVTJUGCXMUTXPJ-UHFFFAOYSA-N
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Description

N’-propanoylbicyclo[221]heptane-2-carbohydrazide is a compound that belongs to the bicyclo[221]heptane family This family of compounds is known for its unique bicyclic structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide typically involves the reaction of bicyclo[2.2.1]heptane derivatives with propanoyl chloride and hydrazine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under mild to moderate conditions, such as room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide include other bicyclo[2.2.1]heptane derivatives, such as:

Uniqueness

N’-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

N'-propanoylbicyclo[2.2.1]heptane-2-carbohydrazide

InChI

InChI=1S/C11H18N2O2/c1-2-10(14)12-13-11(15)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3,(H,12,14)(H,13,15)

InChI Key

TVTJUGCXMUTXPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1CC2CCC1C2

Origin of Product

United States

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